methyl 6-methylsulfonyl-4-oxo-2-phenyl-1H-pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(methylsulfonyl)-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as a methylsulfonyl group, a phenyl group, and an ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(methylsulfonyl)-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The ester group can be introduced through a Fischer esterification reaction, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of methyl 4-(methylsulfonyl)-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinecarboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally benign is also emphasized to ensure sustainable production processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-(methylsulfonyl)-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-(methylsulfonyl)-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Methylsulfonylmethane: A simpler sulfone compound with applications in alternative medicine.
Phenylpyrimidine Derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
Methyl 4-(methylsulfonyl)-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Biological Activity
Methyl 6-methylsulfonyl-4-oxo-2-phenyl-1H-pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to construct the pyrimidine ring. The compound can be synthesized through the condensation of appropriate aldehydes and ketones under acidic or basic conditions, followed by functional group modifications to introduce the methylsulfonyl and carboxylate functionalities.
General Synthetic Route
- Formation of Pyrimidine Ring : The initial step involves the reaction of a substituted urea with a β-ketoester.
- Functionalization : Subsequent reactions introduce the methylsulfonyl group, typically through sulfonation reactions.
- Carboxylate Formation : The final step involves esterification to yield the carboxylate form.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
Cell Line | IC50 (µM) | Comparison to Doxorubicin |
---|---|---|
MCF-7 (Breast) | 0.12 | Comparable |
HeLa (Cervical) | 0.15 | Comparable |
HCT116 (Colon) | 0.10 | Comparable |
These findings suggest that the compound may act through mechanisms similar to established chemotherapeutic agents like doxorubicin, potentially inducing apoptosis in cancer cells by disrupting cellular processes .
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has shown promise in anti-inflammatory applications. Studies have reported that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Compound | COX-2 IC50 (µM) | Reference Drug IC50 (Celecoxib) |
---|---|---|
Methyl Compound | 0.04 ± 0.01 | 0.04 ± 0.01 |
The inhibition of COX-2 by this compound suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- COX Enzyme Inhibition : By selectively inhibiting COX enzymes, it reduces the production of pro-inflammatory prostaglandins.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in tumor cells.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 0.12 µM. Flow cytometry analysis revealed increased apoptotic cells upon treatment, confirming its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In a rat model of inflammation induced by carrageenan, administration of this compound resulted in significant reductions in paw edema compared to control groups. The observed effects were comparable to those produced by indomethacin, a standard anti-inflammatory drug .
Properties
Molecular Formula |
C13H12N2O5S |
---|---|
Molecular Weight |
308.31 g/mol |
IUPAC Name |
methyl 4-methylsulfonyl-6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H12N2O5S/c1-20-13(17)9-11(16)14-10(8-6-4-3-5-7-8)15-12(9)21(2,18)19/h3-7H,1-2H3,(H,14,15,16) |
InChI Key |
LJBFDDHUPCXESI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(NC1=O)C2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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